molecular formula C50H42N4O4 B515398 N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]

N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]

Cat. No.: B515398
M. Wt: 762.9g/mol
InChI Key: KNKFENOURLBYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and biphenyl intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the purification of the compound using techniques like column chromatography or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide is unique due to its complex structure and the presence of multiple functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C50H42N4O4

Molecular Weight

762.9g/mol

IUPAC Name

2-(4-ethylphenyl)-N-[4-[4-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]quinoline-4-carboxamide

InChI

InChI=1S/C50H42N4O4/c1-5-31-15-19-33(20-16-31)45-29-39(37-11-7-9-13-41(37)51-45)49(55)53-43-25-23-35(27-47(43)57-3)36-24-26-44(48(28-36)58-4)54-50(56)40-30-46(34-21-17-32(6-2)18-22-34)52-42-14-10-8-12-38(40)42/h7-30H,5-6H2,1-4H3,(H,53,55)(H,54,56)

InChI Key

KNKFENOURLBYBH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)CC)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)CC)OC)OC

Origin of Product

United States

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